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Compound of Interest

Compound Name: 3,5-Diiodo-4-methoxypyridine

Cat. No.: B3029973 Get Quote

An In-depth Technical Resource for Researchers and Drug Development Professionals

Introduction
3,5-Diiodo-4-methoxypyridine is a halogenated pyridine derivative with potential applications

in organic synthesis and medicinal chemistry. As with any novel compound, a thorough

structural characterization is paramount to confirm its identity and purity. This guide provides a

detailed overview of the expected spectroscopic data for 3,5-diiodo-4-methoxypyridine,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The presented data is a synthesis of established principles of spectroscopy and data from

analogous substituted pyridine compounds, offering a robust framework for researchers

working with this molecule.

Molecular Structure and Key Features
Understanding the molecular structure is fundamental to interpreting its spectroscopic output.

3,5-Diiodo-4-methoxypyridine consists of a pyridine ring substituted with two iodine atoms at

positions 3 and 5, and a methoxy group at position 4. This substitution pattern dictates the

electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: Molecular structure of 3,5-Diiodo-4-methoxypyridine.
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Due to the symmetry of 3,5-diiodo-4-methoxypyridine, a simplified spectrum is

expected.

¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show two distinct signals corresponding to the

aromatic protons and the methoxy group protons.
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Chemical Shift
(δ) ppm
(Predicted)

Multiplicity Integration Assignment Rationale

~8.2 Singlet 2H H-2, H-6

The two protons

at positions 2

and 6 are

chemically

equivalent due to

the molecule's

symmetry. Their

chemical shift is

expected to be

downfield due to

the deshielding

effect of the

electronegative

nitrogen atom

and iodine

atoms. The

signal will appear

as a singlet as

there are no

adjacent protons

to couple with.

~4.0 Singlet 3H -OCH₃

The three

protons of the

methoxy group

are equivalent

and will appear

as a sharp

singlet. The

chemical shift is

typical for a

methoxy group

attached to an

aromatic ring.
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¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four signals, corresponding to

the four unique carbon environments in the molecule.

Chemical Shift (δ) ppm
(Predicted)

Assignment Rationale

~160 C-4

The carbon atom attached to

the oxygen of the methoxy

group is expected to be

significantly deshielded and

appear at a low field.

~150 C-2, C-6

The two equivalent carbon

atoms adjacent to the nitrogen

are deshielded and will appear

downfield.

~90 C-3, C-5

The carbon atoms bonded to

the iodine atoms are expected

to be shielded due to the

heavy atom effect of iodine,

resulting in an upfield chemical

shift.

~60 -OCH₃

The carbon of the methoxy

group will have a characteristic

chemical shift in this region.

Experimental Protocol: NMR Data Acquisition
A general protocol for acquiring NMR data for a solid sample like 3,5-diiodo-4-
methoxypyridine is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully

dissolved to obtain a homogeneous solution.
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Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to ¹H NMR due to the lower

natural abundance of the ¹³C isotope.

Sample Preparation

Data Acquisition

Data Processing

Dissolve sample in
deuterated solvent

Transfer to
NMR tube

Place in spectrometer,
tune, and shim

Acquire ¹H Spectrum

Acquire ¹³C Spectrum

Fourier Transform Phase Correction Baseline Correction Integration & Referencing

Click to download full resolution via product page

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 3,5-diiodo-4-methoxypyridine is expected to show characteristic absorption

bands for the C-O, C-N, C-H, and C-I bonds, as well as aromatic C=C and C=N stretching

vibrations.
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Wavenumber (cm⁻¹)
(Predicted)

Intensity Assignment

3100-3000 Weak-Medium Aromatic C-H stretch

2950-2850 Weak-Medium Aliphatic C-H stretch (-OCH₃)

1600-1450 Medium-Strong
Aromatic C=C and C=N

stretching

1250-1200 Strong Aryl-O-C asymmetric stretch

1050-1000 Medium Aryl-O-C symmetric stretch

Below 600 Medium C-I stretch

Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR

spectra of solid samples.

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Acquire the IR spectrum.

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its elemental composition and structure.

Expected Mass Spectrum
The electron ionization (EI) mass spectrum of 3,5-diiodo-4-methoxypyridine is expected to

show a prominent molecular ion peak. The isotopic pattern of this peak will be characteristic of

a molecule containing two iodine atoms.
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m/z (Predicted) Ion Rationale

361 [M]⁺

Molecular ion peak. The

presence of two iodine atoms

will result in a characteristic

isotopic pattern.

346 [M - CH₃]⁺
Loss of a methyl radical from

the methoxy group.

234 [M - I]⁺ Loss of an iodine atom.

107 [M - 2I]⁺ Loss of both iodine atoms.

Experimental Protocol: Mass Spectrometry Data
Acquisition (EI)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples.

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions to generate the mass spectrum.
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[C₆H₆I₂NO]⁺˙
m/z = 361

[C₅H₃I₂NO]⁺
m/z = 346

- CH₃

[C₆H₆INO]⁺
m/z = 234

- I

[C₆H₆NO]⁺
m/z = 107

- I

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 3,5-Diiodo-4-methoxypyridine in EI-MS.

Conclusion
The spectroscopic data presented in this guide, derived from foundational principles and

analysis of related structures, provides a comprehensive technical overview for the

characterization of 3,5-diiodo-4-methoxypyridine. The predicted NMR, IR, and MS spectra

offer researchers and drug development professionals a reliable reference for confirming the

synthesis and purity of this compound, thereby ensuring the integrity of their subsequent

research and development activities.

To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 3,5-Diiodo-4-
methoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3029973#spectroscopic-data-for-3-5-diiodo-4-
methoxypyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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